This compound is classified as an organic compound due to its carbon-based structure. It is primarily used in research settings, particularly in pharmacological studies related to its potential therapeutic effects.
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes can vary, the following general steps are often employed:
The synthesis parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide can be described using its SMILES notation: O=C(Nc1cc(C)ccc1C)COc1cc(C)nc(n1)N1CCCCCC1
. This notation highlights several key features:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography if available. Such analyses provide insights into bond angles, dihedral angles, and steric interactions that govern its biological activity.
Chemical reactions involving 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide primarily focus on its reactivity as an amide:
The physical properties of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide include:
The compound is expected to exhibit stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The applications of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide primarily lie within pharmaceutical research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1